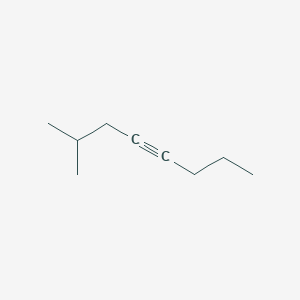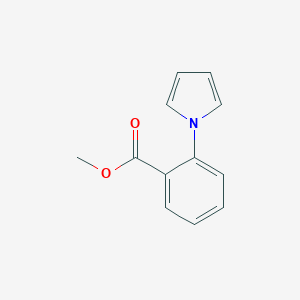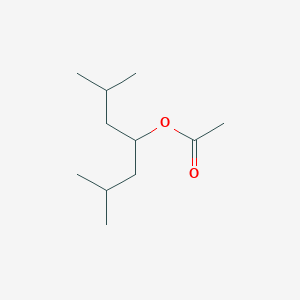
2,2'-Diméthoxybenzophénone
Vue d'ensemble
Description
2,2'-Dimethoxybenzophenone, also known as DMOB, is a chemical compound commonly used as a reagent in organic synthesis. It is a white solid with a molecular weight of 222.25 g/mol and a melting point of 155-157°C. Its structure consists of two benzene rings connected by a methoxy group in the para position. DMOB is used as a starting material in a variety of synthetic reactions, such as the synthesis of heterocyclic compounds, and as a catalyst for organic transformations. It is also used as a photoinitiator for the polymerization of unsaturated monomers.
Applications De Recherche Scientifique
Modification moléculaire pour une bioaccumulation et une toxicité réduites
“2,2'-Diméthoxybenzophénone” est utilisé dans la modification moléculaire des absorbeurs UV de benzophénone (BP). La modification est basée sur les positions de liaison des éléments caractéristiques du modèle pharmacophore . Cette modification vise à réduire la bioaccumulation et la toxicité .
Ingrédients de crème solaire
Ce composé est l'un des ingrédients couramment utilisés dans les crèmes solaires . Il aide à protéger la peau des rayons UV nocifs .
Stabilité et absorption de la lumière améliorées
La stabilité des dérivés de la benzophénone, y compris la “this compound”, peut être améliorée par modification moléculaire . De plus, leur capacité d'absorption de la lumière est également considérablement améliorée, allant de 9,16 % à 43,16 % .
Liaison réduite avec l'albumine sérique et le collagène
Les résultats de la simulation de dynamique moléculaire montrent que la capacité de liaison d'une molécule avec l'albumine sérique est réduite de 16,37 % par rapport au BP-6, et la liaison avec le collagène ne peut pas se produire spontanément . Cela pourrait servir d'explication à la réduction simultanée de sa bioaccumulation et de sa toxicité .
Toxicité réduite des métabolites hépatiques
Grâce à la simulation du métabolisme humain, il a été constaté que les métabolites hépatiques d'une molécule étaient moins toxiques . Cela a réduit le risque potentiel de métabolisme humain
Safety and Hazards
Mécanisme D'action
Target of Action
2,2’-Dimethoxybenzophenone is a derivative of benzophenone, which is commonly used in sunscreen Benzophenones, in general, are known to interact with various biological targets, including proteins and enzymes .
Mode of Action
It’s known that benzophenones can form covalent bonds with amino acids under photoirradiation . In the case of 2,2’-dihydroxybenzophenone, both hydroxyl groups act as intramolecular hydrogen-bond donors to the carbonyl atom
Biochemical Pathways
Benzophenones are known to exhibit biological activity, including cytotoxic effects against various cancer cells
Pharmacokinetics
The pharmacokinetic process of a drug answers whether a drug is able to get to the site of action .
Result of Action
Benzophenones, in general, are known to exhibit biological activity, including cytotoxic effects against various cancer cells .
Action Environment
The action environment of 2,2’-Dimethoxybenzophenone is likely to be influenced by various factors, including the presence of other compounds, pH, temperature, and light exposure. For instance, benzophenones are known to be photosensitive and can form covalent bonds with amino acids under photoirradiation .
Analyse Biochimique
Biochemical Properties
It is known that benzophenone derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that benzophenone derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that benzophenone derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
bis(2-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-13-9-5-3-7-11(13)15(16)12-8-4-6-10-14(12)18-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNBCDKAHGNAIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20927043 | |
| Record name | Bis(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20927043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1336-26-1, 13102-33-5 | |
| Record name | Methanone, bis(methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20927043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,2'-Dimethoxybenzophenone in the synthesis of tetrakis(2-hydroxyphenyl)ethene derivatives?
A1: 2,2'-Dimethoxybenzophenone serves as a key starting material in the multi-step synthesis of tetrakis(2-hydroxyphenyl)ethene and its derivatives. [] The process involves converting 2,2'-Dimethoxybenzophenone into its corresponding hydrazone, which is then oxidized and subsequently undergoes acid-catalyzed decomposition to yield the desired tetraphenylethylene core. This core structure is essential for creating the tetradentate ligand system with potential applications in polymetallic coordination chemistry and catalysis.
Q2: Has 2,2'-Dimethoxybenzophenone been explored for its potential use in UV-absorbing materials?
A2: While not directly addressed in the provided research, 2,2'-Dimethoxybenzophenone's structural similarity to 5,5′-di-tert-butyl-2,2′-dimethoxybenzophenone, which is a precursor to UV-absorbing oxocalixarenes, suggests a potential research avenue. [] Investigating the photostability and UV absorption properties of 2,2'-Dimethoxybenzophenone and its derivatives could reveal valuable insights for developing novel UV-absorbing materials.
Q3: Are there any reported alternative synthetic routes for compounds related to 2,2'-Dimethoxybenzophenone?
A3: Yes, the synthesis of 4,4′-Dimethoxybenzophenone, a structural isomer of 2,2'-Dimethoxybenzophenone, has been achieved through a trans-carbonylation reaction using polyphosphoric acid. [] This example highlights the possibility of exploring alternative synthetic strategies for compounds structurally related to 2,2'-Dimethoxybenzophenone, potentially leading to improved yields, reduced reaction steps, or access to novel derivatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9,10-octahydro-11-methoxy-, (-)-](/img/structure/B77425.png)

![Benz[a]anthracene-8-acetic acid](/img/structure/B77430.png)



![[(1R,2S,3S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(Furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B77435.png)
